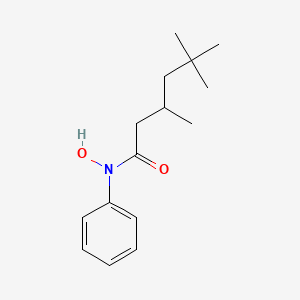
N-Hydroxy-3,5,5-trimethyl-N-phenylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-3,5,5-trimethyl-N-phenylhexanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxy group attached to the nitrogen atom of the amide, along with a phenyl group and a branched alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3,5,5-trimethyl-N-phenylhexanamide typically involves the reaction of 3,5,5-trimethylhexanoic acid with phenylhydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-3,5,5-trimethyl-N-phenylhexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of N-oxo-3,5,5-trimethyl-N-phenylhexanamide.
Reduction: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: N-oxo-3,5,5-trimethyl-N-phenylhexanamide.
Reduction: 3,5,5-trimethyl-N-phenylhexanamine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-Hydroxy-3,5,5-trimethyl-N-phenylhexanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Hydroxy-3,5,5-trimethyl-N-phenylhexanamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function. The overall effect of the compound depends on its specific binding interactions and the pathways involved.
Comparaison Avec Des Composés Similaires
N-Hydroxy-3,5,5-trimethyl-N-phenylhexanamide can be compared with other similar compounds such as:
N-Hydroxy-3-phenylpropanamide: This compound has a shorter alkyl chain and lacks the branched structure, resulting in different chemical and biological properties.
N-Hydroxy-3,3,5-trimethyl-2-pyrrolidinone: This compound contains a pyrrolidinone ring instead of a linear alkyl chain, leading to distinct reactivity and applications.
Propriétés
Numéro CAS |
132499-92-4 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
N-hydroxy-3,5,5-trimethyl-N-phenylhexanamide |
InChI |
InChI=1S/C15H23NO2/c1-12(11-15(2,3)4)10-14(17)16(18)13-8-6-5-7-9-13/h5-9,12,18H,10-11H2,1-4H3 |
Clé InChI |
VESQNBFWCVODHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)N(C1=CC=CC=C1)O)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



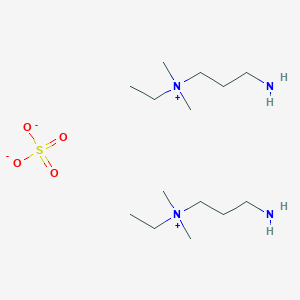

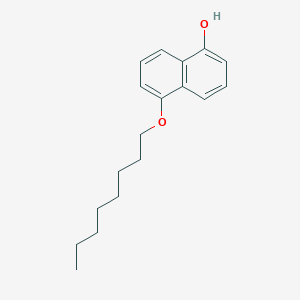
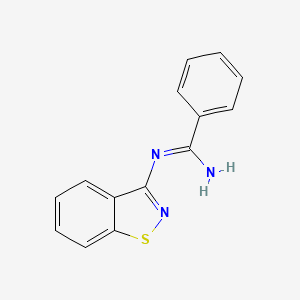
![{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B14280190.png)
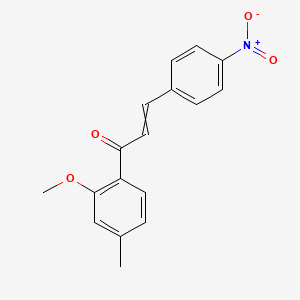
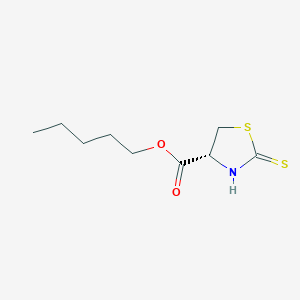
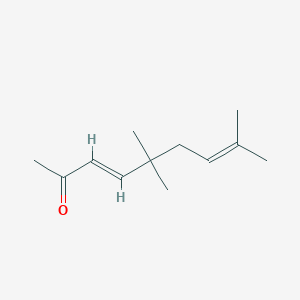
amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
phosphane](/img/structure/B14280237.png)
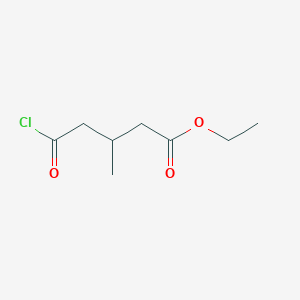
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)
